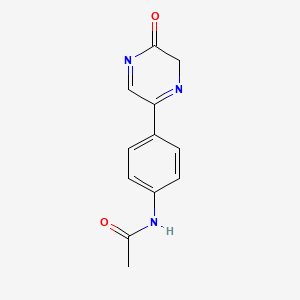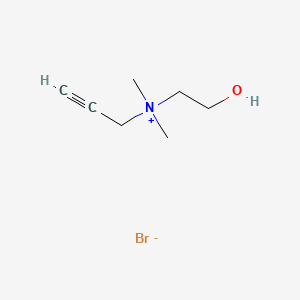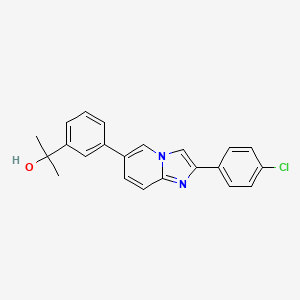
NOT Receptor Modulator 1
説明
NOT Receptor Modulator 1 (NRM1) is a protein that plays a crucial role in the regulation of gene expression. It is a member of the CCR4-NOT complex, which is a multi-subunit protein complex that is involved in mRNA metabolism. NRM1 has been shown to be involved in the regulation of a wide range of biological processes, including cell growth, differentiation, and development.
科学的研究の応用
1. Allosteric Modulation of Receptors
Allosteric modulation of G protein-coupled receptors (GPCRs) has emerged as an alternative approach for achieving selectivity in drug action. This research area includes developments in clinical studies and suggests that major classes of GPCRs are amendable to modulation by small molecules. This approach is pivotal for identifying new leads in drug discovery but requires re-engineering of current assays (Soudijn, van Wijngaarden, & IJzerman, 2004).
2. Tissue Specificity and Clinical Utility
Selective estrogen receptor modulators (SERMs) demonstrate how receptor modulators function as agonists or antagonists in a tissue-specific manner. This specificity is due to the differential expression of receptor subtypes and co-regulatory proteins across various tissues. SERMs have been used in the prevention and treatment of breast cancer, osteoporosis, and in maintaining beneficial lipid profiles in postmenopausal women (Martinkovich, Shah, Planey, & Arnott, 2014).
3. Therapeutic Potential for CNS Disorders
The development of allosteric modulators of GPCRs provides new strategies for treating central nervous system (CNS) disorders. These modulators offer the ability to distinguish between closely related receptor subtypes and can modulate specific receptor populations based on their dimerization state. This is especially promising for disorders such as schizophrenia, Alzheimer’s disease, and other conditions involving impaired cognitive function (Foster & Conn, 2017).
4. Drug Discovery and Receptor Function
Allosteric modulators of GPCRs present a promising approach for selective receptor interactions, particularly for receptors like muscarinic, α-adrenergic, serotoninergic, dopaminergic, adenosine, metabotropic glutamate, and Ca2+ receptors. These modulators have shown efficacy in both preclinical and clinical settings, suggesting their potential in drug discovery and understanding receptor function (IJzerman, van Wijngaarden, & Soudijn, 2001).
5. Nuclear Receptor Modulation
Nuclear receptors are key targets for drug discovery, playing crucial roles in development, homeostasis, and various diseases. The review on nuclear receptor modulation highlights the potential to develop ligands with a spectrum of activities, including selective nuclear receptor modulators that activate a subset of functions or act in a cell-type-selective manner (Gronemeyer, Gustafsson, & Laudet, 2004).
特性
IUPAC Name |
2-[3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-22(2,26)18-5-3-4-16(12-18)17-8-11-21-24-20(14-25(21)13-17)15-6-9-19(23)10-7-15/h3-14,26H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUSXNRKHZXSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NOT Receptor Modulator 1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone](/img/structure/B1663103.png)
![5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol](/img/structure/B1663104.png)
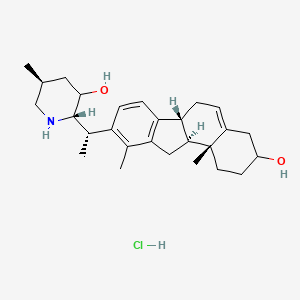
![2-[[6-[(3-Carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B1663112.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate](/img/structure/B1663113.png)
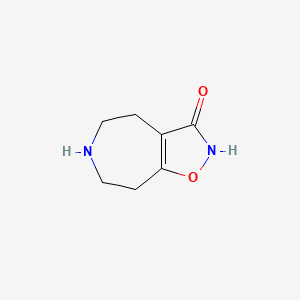
![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide](/img/structure/B1663115.png)
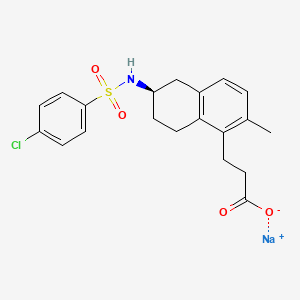
![Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate](/img/structure/B1663117.png)
![6-(4-Chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1663118.png)
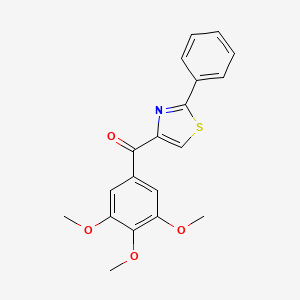
![4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B1663122.png)
